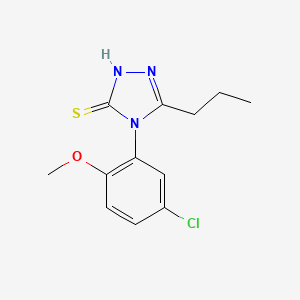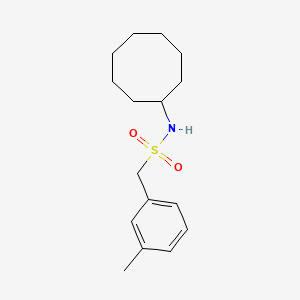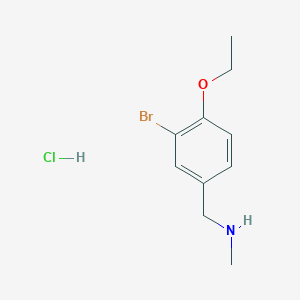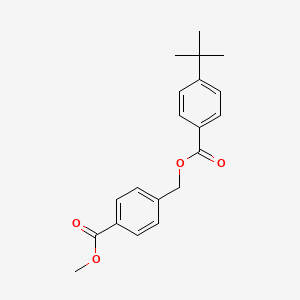![molecular formula C20H17N7 B4627539 8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
説明
Synthesis Analysis
The synthesis of compounds within the 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine family involves multiple steps, starting from 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles reacting with acid hydrazides or aminoiminopyrimidines with acid chlorides (Vorob’ev et al., 2006). This method showcases the complexity of synthesizing such intricate molecules, which often involves careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in different crystal environments, revealing insights into the potential biological activity of these compounds (Canfora et al., 2010). Such analyses are crucial for understanding the interactions at the molecular level that could influence the chemical and physical properties of the compounds.
Chemical Reactions and Properties
Research has shown that compounds within the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine class can undergo various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. For instance, the organoiodine (III)-mediated synthesis of triazolopyrimidines has been explored for their antibacterial properties, indicating the versatile chemical reactivity of these molecules (Kumar et al., 2009).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies, of similar heterocyclic compounds have been measured, providing insights into their stability and behavior under different conditions (Lipkind et al., 2011). Such data are essential for understanding the compound's applications and handling requirements.
Chemical Properties Analysis
The chemical properties of 8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine and related molecules are influenced by their molecular structure. These properties include reactivity towards different chemical agents, stability under various conditions, and potential biological activities. For example, the synthesis and characterization of complexes with triazolopyrimidine derivatives highlight the complex's chemical behavior and interaction with metals (Lekkas et al., 2006).
科学的研究の応用
Catalyzed Synthesis
The compound is part of the broader class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which have been synthesized through catalyzed processes. An example involves the use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Rao Lingam, 2015).
Pharmaceutical and Agrochemical Significance
1,2,4-Triazolo[1,5-a]pyrimidines, a category encompassing the specified compound, play crucial roles in pharmaceutics, agrochemistry, and other fields. Their synthetic, analytical, and theoretical aspects have attracted considerable attention due to their extensive applications and properties (Fischer, 2007).
Antimicrobial Activities
Fused pyrimidines, including structures related to the specified compound, have shown promise in antimicrobial activity. Synthesis approaches often involve the initial treatment of related carbonitriles, leading to compounds that are tested for their effectiveness against various microbial agents (Hossain & Bhuiyan, 2009).
特性
IUPAC Name |
11,12-dimethyl-4-pyridin-2-yl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7/c1-13-14(2)26(11-15-6-9-21-10-7-15)19-17(13)20-24-18(25-27(20)12-23-19)16-5-3-4-8-22-16/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPOVOBWYDMRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)CC5=CC=NC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dimethyl-2-(2-pyridyl)-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)


![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)

![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)